Optimal Chain Length for Intramolecular Cyclization: PsCl Outperforms Ethyl and Butyl Analogs
In the AlCl₃-catalyzed intramolecular Friedel-Crafts cyclization of ω-phenylalkanesulfonyl chlorides, the 3-phenyl-1-propanesulfonyl chloride (derived from PsCl) gives a 62–76% yield of the six-membered cyclic sultone. The C2 analog (2-phenyl-1-ethanesulfonyl chloride) yields only 35–37%, and the C4 analog (4-phenyl-1-butanesulfonyl chloride) yields 29–31.5% [1]. This demonstrates a clear chain-length optimum for PsCl in ring-closing reactions. Phenylmethanesulfonyl chloride (C1) fails to cyclize entirely.
| Evidence Dimension | Intramolecular Friedel-Crafts cyclization yield |
|---|---|
| Target Compound Data | 3-Phenyl-1-propanesulfonyl chloride: 62–76% |
| Comparator Or Baseline | 2-Phenyl-1-ethanesulfonyl chloride: 35–37%; 4-Phenyl-1-butanesulfonyl chloride: 29–31.5%; phenylmethanesulfonyl chloride: 0% |
| Quantified Difference | 1.7–2.5× higher yield vs. ethyl analog; 2.0–2.6× higher vs. butyl analog |
| Conditions | AlCl₃ catalyst, nitrobenzene solvent, heating |
Why This Matters
For synthetic routes requiring intramolecular sulfonylation to form 6-membered sultones, PsCl provides a unique and quantifiable yield advantage that directly impacts process economy and purity.
- [1] Truce, W. E.; Milionis, J. P. (1952). Friedel-Crafts Cyclization of ω-Phenylalkanesulfonyl Chlorides. J. Am. Chem. Soc., 74(4), 974–977. View Source
